methyl 11-oxo-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate
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Description
Methyl 11-oxo-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.32g/mol. The purity is usually 95%.
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Biological Activity
Methyl 11-oxo-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate (hereafter referred to as "the compound") is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological activities, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
The compound features a unique fused pyridoquinoline structure that contributes to its biological properties. Its synthesis typically involves multi-step reactions that incorporate various chemical precursors. Recent studies have focused on optimizing synthetic pathways to improve yield and purity.
Biological Activities
The biological activity of the compound has been investigated across several studies, highlighting its potential in various therapeutic applications:
1. Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, certain synthesized analogs have shown effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
2. Antioxidant Properties
The compound has demonstrated notable antioxidant activity. In vitro assays revealed that it effectively scavenges free radicals, thus preventing oxidative stress in cellular environments. This property is crucial for potential applications in neuroprotection and anti-aging therapies .
3. Cytotoxic Effects
Studies have reported cytotoxic effects against various cancer cell lines. For example, one study found that the compound inhibited the proliferation of human neuroblastoma cells (SH-SY5Y) with an IC50 value indicating potent activity . The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Case Studies
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several derivatives of the compound and evaluated their antimicrobial efficacy using standard disc diffusion methods. The results indicated that compounds with specific substituents exhibited enhanced activity against Bacteroides fragilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Case Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, the compound was tested using the DPPH radical scavenging assay. Results showed a dose-dependent increase in scavenging activity, with significant effects observed at concentrations above 50 µM .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-16(19)13-9-11-8-10-4-2-6-18-7-3-5-12(14(10)18)15(11)22-17(13)20/h8-9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAKUEMGIVQUKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.